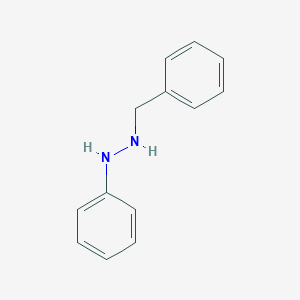
1-Benzyl-2-phenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-phenylhydrazine, also known as this compound, is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-Benzyl-2-phenylhydrazine and its derivatives have been investigated for their biological activities, particularly as potential anticancer agents. The compound's structure allows it to interact with biological targets, leading to various pharmacological effects.
Case Studies:
- A study highlighted the synthesis of hydrazone derivatives from this compound, which exhibited significant cytotoxicity against various cancer cell lines. These derivatives were evaluated for their ability to inhibit cell proliferation, showing promising results in vitro .
- Research on phenylhydrazine derivatives has pointed to their role as inhibitors in enzymatic pathways associated with cancer progression, demonstrating the therapeutic potential of this compound analogs .
Organic Synthesis
The compound is utilized as a building block in organic synthesis, particularly in the formation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic chemistry.
Synthetic Applications:
- This compound is used in the synthesis of indole derivatives through cyclization reactions. These indoles are important due to their presence in numerous natural products and pharmaceuticals .
- The compound has been involved in photoinduced chemical reactions, where it serves as a precursor for generating radical species that can participate in further transformations .
Materials Science
In materials science, this compound has been explored for its potential use in developing new materials with specific properties.
Research Insights:
- Studies have shown that hydrazine derivatives can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in the development of advanced composites .
- The compound's ability to form stable complexes with metal ions has also been investigated, leading to applications in catalysis and sensor technology .
Data Table: Summary of Applications
Eigenschaften
CAS-Nummer |
15806-20-9 |
|---|---|
Molekularformel |
C13H14N2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
1-benzyl-2-phenylhydrazine |
InChI |
InChI=1S/C13H14N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI-Schlüssel |
ZEMCGIDMAMIJLF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNNC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CNNC2=CC=CC=C2 |
Key on ui other cas no. |
15806-20-9 |
Synonyme |
1-Benzyl-2-phenylhydrazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















